molecular formula C19H13NOS B5420821 5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine

5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine

Cat. No.: B5420821
M. Wt: 303.4 g/mol
InChI Key: MOARDDWZONCRNZ-UHFFFAOYSA-N
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Description

5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine is a derivative of carbamazepine, which is an extensively used drug in the treatment of epilepsy, neuropathic pain, and affective disorders . It is also related to (S)-(−)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide (BIA 2-093) and 10,11-dihydro-10-hydroxyimino-5H-dibenz[b,f]azepine-5-carboxamide (BIA 2-024), which are new putative antiepileptic drugs .


Synthesis Analysis

The synthesis of azepine derivatives often involves the ring expansion of five or six-membered compounds using various methods such as thermally, photochemically, and microwave irradiation . A new synthetic method for 10-arylated dibenzo[b,f]azepines has been developed, which involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .


Molecular Structure Analysis

The molecular structure of this compound is related to the structures of carbamazepine and its derivatives . It contains a unique skeleton of pyrrolo[1,2-a]azepine, pyrido[1,2-a]azepine, pyrido[1,2-a]azonine, or indolizidine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the deprotonation of quaternary aromatic salts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N’,N’-tetramethylquanidine (TMG) under visible light irradiation followed by ring-expansion .

Mechanism of Action

The mechanism of action of 5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine is likely similar to that of carbamazepine and its derivatives, which is mainly due to the inhibition of sodium channel activity .

Safety and Hazards

According to the safety data sheet, eye contact with 5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine should be rinsed immediately with plenty of water. Skin contact should be washed off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The future directions for the research on 5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its physical and chemical properties. The development of new synthetic methods, such as the one involving pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, opens up new possibilities for the synthesis of 10-arylated dibenzo[b,f]azepines .

Properties

IUPAC Name

benzo[b][1]benzazepin-11-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NOS/c21-19(18-10-5-13-22-18)20-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOARDDWZONCRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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